molecular formula C8H5ClO2 B8787626 2-(3-chlorophenyl)-2-oxoacetaldehyde

2-(3-chlorophenyl)-2-oxoacetaldehyde

Cat. No.: B8787626
M. Wt: 168.57 g/mol
InChI Key: SQTOBAAJPRCLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2-oxoacetaldehyde typically involves the reaction of 3-chlorobenzaldehyde with a suitable oxidizing agent. One common method is the oxidation of 3-chlorobenzaldehyde using potassium permanganate (KMnO₄) in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 2-(3-chlorophenyl)-2-oxoacetic acid using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH₄) to yield 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), acidic medium.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: 2-(3-chlorophenyl)-2-oxoacetic acid.

    Reduction: 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential biological effects.

Comparison with Similar Compounds

2-(3-chlorophenyl)-2-oxoacetaldehyde can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-2-oxoacetaldehyde: Similar structure but with the chlorine atom in the para position. This positional isomer may exhibit different reactivity and biological activity.

    2-(3-bromophenyl)-2-oxoacetaldehyde: The bromine atom can influence the compound’s reactivity and interactions due to its larger size and different electronic properties.

    2-(3-fluorophenyl)-2-oxoacetaldehyde: The fluorine atom’s high electronegativity can significantly affect the compound’s chemical behavior and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H5ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H

InChI Key

SQTOBAAJPRCLLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=O

Origin of Product

United States

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